1-(3-Bromophenyl)-2,3-dimethoxybenzene
Description
1-(3-Bromophenyl)-2,3-dimethoxybenzene is a brominated aromatic compound featuring a phenyl ring substituted with a bromine atom at the 3-position and two methoxy groups at the 2- and 3-positions of a second benzene ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C14H13BrO2 |
|---|---|
Molecular Weight |
293.15 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2,3-dimethoxybenzene |
InChI |
InChI=1S/C14H13BrO2/c1-16-13-8-4-7-12(14(13)17-2)10-5-3-6-11(15)9-10/h3-9H,1-2H3 |
InChI Key |
FKOSFXWRZHJTLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-2,3-dimethoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2,3-dimethoxytoluene followed by a Suzuki-Miyaura coupling reaction. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The Suzuki-Miyaura coupling involves the reaction of the brominated intermediate with a boronic acid derivative in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-2,3-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Sodium methoxide or potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of phenyl ethers or other substituted aromatic compounds.
Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.
Reduction: Formation of 1-(3-bromophenyl)-2,3-dimethoxycyclohexane.
Scientific Research Applications
1-(3-Bromophenyl)-2,3-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Bromophenyl)-2,3-dimethoxybenzene exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and methoxy groups can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Key Findings :
Key Findings :
- Longer reaction times (8 minutes) for brominated compounds correlate with moderate yields (62.32% for Compound 3), likely due to steric hindrance from the bromine atom .
- Chlorinated analogs exhibit higher yields under shorter reaction times, reflecting easier synthetic accessibility .
Functional Group Comparisons
Bromine vs. Chlorine Substitution
- Bromine : Enhances cytotoxicity (e.g., Compound 3 vs. 1: IC₅₀ = 42.22 vs. 1,484.75 μg/mL) due to its higher electronegativity and polarizability, improving binding to biological targets .
- Chlorine : Less effective in cytotoxicity but offers higher synthetic yields (87.03% for Compound 1 vs. 62.32% for Compound 3) .
Methoxy Group Positioning
- 2,3-Dimethoxybenzene : Found in 1-(2,3-dimethoxyphenyl)-1-tosylmethyl isocyanide (CAS 1330186-53-2), this motif improves solubility and modulates electronic effects but lacks the bromophenyl group’s bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
